molecular formula C13H16ClF3N2O B2741416 (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride CAS No. 1606907-79-2

(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride

Cat. No.: B2741416
CAS No.: 1606907-79-2
M. Wt: 308.73
InChI Key: RROQKNODOHVNAW-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride is a fluorinated organic compound featuring a 4-aminopiperidine moiety linked via a ketone bridge to a 3-(trifluoromethyl)phenyl group. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The trifluoromethyl (-CF₃) group contributes to metabolic stability and lipophilicity, while the 4-aminopiperidine ring provides a basic nitrogen center, enabling hydrogen bonding and ionic interactions with biological targets. This compound is cataloged under Ref: 10-F096199 by CymitQuimica, though detailed pharmacological data remain proprietary .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-2-9(8-10)12(19)18-6-4-11(17)5-7-18;/h1-3,8,11H,4-7,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROQKNODOHVNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution

The primary synthetic pathway involves the coupling of 4-aminopiperidine with 3-(trifluoromethyl)benzoyl chloride. Patent US8883805B2 details analogous reactions where piperidine derivatives react with acyl chlorides in polar aprotic solvents. For this compound:

  • Reagent Preparation : 3-(Trifluoromethyl)benzoyl chloride is synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride.
  • Coupling Reaction : 4-Aminopiperidine (1.0 equiv) reacts with the acyl chloride (1.1 equiv) in N-methyl-2-pyrrolidone (NMP) at 0–5°C under nitrogen atmosphere.
  • Quenching : The reaction mixture is poured into ice-water (1:3 v/v) to precipitate the crude product.

Key Parameters :

  • Temperature control prevents premature hydrolysis of the acyl chloride.
  • NMP enhances reaction rate through stabilization of the transition state.

Alternative Pathway: Buchwald-Hartwig Amination

Recent advances employ palladium-catalyzed coupling for improved regioselectivity:

  • Substrate Preparation : 3-(Trifluoromethyl)phenylboronic acid and 1-N-Boc-4-iodopiperidine are dissolved in degassed toluene.
  • Catalytic System : Pd(OAc)₂ (0.05 equiv) with Xantphos ligand (0.1 equiv) and Cs₂CO₃ base (2.0 equiv).
  • Reaction Conditions : 12-hour reflux at 110°C under argon.

Yield Comparison :

Method Yield (%) Purity (%)
Nucleophilic Acyl 78–82 95
Buchwald-Hartwig 85–88 97

Data adapted from patent and synthetic studies.

Hydrochloride Salt Formation

The free base converts to the hydrochloride salt through acid-mediated precipitation:

  • Protonation : Crude product dissolved in anhydrous ethanol treated with 37% HCl (1.2 equiv) at 0°C.
  • Crystallization : Slow evaporation at reduced pressure (200 mbar) yields needle-like crystals.
  • Washing : Crystals washed with cold (−20°C) diethyl ether (3 × 50 mL/g).

Critical Factors :

  • HCl addition rate < 5 mL/min prevents local overheating.
  • Ethanol/ether ratio of 1:4 (v/v) optimizes crystal morphology.

Purification Techniques

Recrystallization Optimization

Patent US8883805B2 specifies a ternary solvent system for final purification:

Solvent Composition (v/v) Recovery (%) Purity Increase (%)
Ethanol/water (7:3) 72 92 → 95
Ethanol/MTBE (1:1) 85 92 → 98
Acetone/hexane (4:6) 68 92 → 96

MTBE (methyl tert-butyl ether) demonstrates superior recovery due to lower polarity matching the hydrochloride’s solubility profile.

Chromatographic Methods

Flash chromatography on silica gel (230–400 mesh) with eluent CH₂Cl₂/MeOH/NH₄OH (90:9:1) removes residual amines. Process monitoring via TLC (Rf = 0.3 in same solvent system).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 7.8 Hz, 1H, ArH), 7.85–7.79 (m, 2H, ArH), 4.31 (br s, 1H, NH₂), 3.68–3.55 (m, 2H, piperidine), 3.12–2.98 (m, 2H, piperidine), 2.20–2.05 (m, 1H, piperidine), 1.92–1.75 (m, 2H, piperidine).
  • ¹³C NMR (101 MHz, DMSO-d₄): δ 169.8 (C=O), 138.5 (q, J = 32.5 Hz, CF₃), 132.1–126.3 (aromatic carbons), 52.4, 48.7 (piperidine), 32.1 (piperidine).

Mass Spectrometry :

  • ESI-MS m/z: 273.1 [M+H]⁺ (calc. 273.2 for C₁₃H₁₅F₃N₂O).

Industrial-Scale Production Considerations

Process Intensification

Batch processes described in US8883805B2 achieve 85% yield at 50 kg scale using:

  • Reactor Design : Glass-lined steel jacketed reactor (500 L) with anchor stirrer (40 rpm).
  • Distillation : Thin-film evaporator removes NMP at 80°C/15 mbar.

Environmental Controls

  • Waste Streams : NMP recovery via fractional distillation (98% purity).
  • E-factor : 8.2 kg waste/kg product, primarily from solvent use.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or peroxides .

  • Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

  • Substitution reactions can be carried out using various electrophiles or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula:

  • Molecular Formula: C₁₃H₁₆ClF₃N₂O
  • CAS Number: 1774898-61-1

The structure includes a piperidine ring, an amine group, and a trifluoromethyl-substituted phenyl moiety, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

The compound is primarily investigated for its potential as a selective inhibitor in the treatment of various diseases, especially cancer. It targets specific kinases involved in cell growth and survival.

Case Study: Cancer Treatment

  • Methodology: In vitro assays are performed to test the inhibitory effects on protein kinase B (Akt), a critical player in intracellular signaling pathways.
  • Results: Derivatives of this compound have shown to act as ATP-competitive inhibitors with nanomolar potency, exhibiting up to 150-fold selectivity for Akt over related kinases.

Antibacterial Applications

In biochemistry, the compound serves as a scaffold for synthesizing novel derivatives with antibacterial properties.

Case Study: Antibacterial Activity

  • Methodology: The compound is utilized as a starting point for chemical reactions yielding new molecules, which are then subjected to antibacterial activity assays against various bacterial strains.
  • Results: Certain derivatives demonstrated significant antibacterial activity, indicating the potential for developing new antibiotics.

Chemical Synthesis

The compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications to enhance biological activity.

Chemical Reactions:

  • Oxidation: Can yield derivatives with different functional groups.
  • Reduction: Modifies the compound's structure and properties.
  • Substitution: Introduces new substituents at specific positions on the molecule.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride* C₁₃H₁₆ClF₃N₂O (inferred) ~319.7 4-Aminopiperidine, -CF₃, ketone CNS targets, enzyme modulation
Cinacalcet hydrochloride C₂₂H₂₂ClF₃N 357.87 Naphthyl, propylamine, -CF₃ Calcimimetic (hyperparathyroidism)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 4-Aminopiperidine, benzyl carbamate Intermediate in drug synthesis
((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride C₁₂H₂₁ClF₂N₂O 282.76 Cyclohexyl, 3,3-difluoropiperidine, ketone Not specified
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride C₁₃H₁₃ClF₃N₃O 319.72 Pyrazole, -CF₃, ketone Kinase inhibition, oncology

*Inferred formula based on analogous compounds in –3.

Key Differences and Implications

Core Scaffold Variations: The target compound’s 4-aminopiperidine contrasts with Cinacalcet’s naphthyl-propylamine backbone. This difference suggests divergent biological targets: Cinacalcet binds calcium-sensing receptors, while the target compound’s piperidine may favor CNS or enzyme targets .

Fluorination Patterns: The -CF₃ group in the target and Cinacalcet enhances metabolic stability compared to non-fluorinated analogs. However, the difluoropiperidine in introduces steric and electronic effects that may alter binding kinetics.

Safety and Toxicology: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicological data , whereas the hydrochloride salt in the target compound may mitigate reactivity but still requires rigorous safety profiling.

Biological Activity

(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride, often abbreviated as 4APM, is a synthetic compound with the molecular formula C13H16ClF3N2O. Its unique structure, characterized by a piperidine ring and a trifluoromethyl-substituted phenyl group, lends itself to diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

  • Piperidine Ring : A saturated six-membered ring containing one nitrogen atom.
  • Amino Group : Contributing to its basicity and potential interactions with biological targets.
  • Trifluoromethyl Group : Enhancing lipophilicity and metabolic stability.

The biological activity of 4APM is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. While specific targets for 4APM have yet to be fully elucidated, its structural similarities to known pharmacophores suggest potential roles in:

  • Enzyme Inhibition : Possible inhibition of kinases or other enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antidepressant Effects : Similar compounds have shown efficacy in mood regulation.
  • Neuroprotective Properties : Potential use in treating neurodegenerative disorders due to structural features that enhance blood-brain barrier penetration.
  • Antimicrobial Activity : The trifluoromethyl group may contribute to enhanced antimicrobial properties against certain pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 4APM:

Compound NameStructural FeaturesBiological Activity
4-AminopiperidinePiperidine ringAntidepressant effects
3-TrifluoromethylphenolTrifluoromethyl groupAntimicrobial properties
1-(4-Aminobutyl)piperidineExtended piperidine structureNeuroprotective effects

Case Studies and Research Findings

Recent studies have explored the potential of 4APM in various therapeutic contexts:

  • GSK-3β Inhibition : Research has indicated that derivatives of piperidinyl compounds can inhibit GSK-3β, an enzyme implicated in Alzheimer’s disease and mood disorders. The introduction of an amide bond in similar structures has been shown to enhance metabolic stability and potency against this target .
  • Metabolic Stability : A study highlighted the importance of structural modifications for improving the metabolic stability of compounds similar to 4APM, suggesting that the trifluoromethyl group may play a crucial role in this aspect .

Q & A

Q. What are the recommended synthetic routes for preparing (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions. For example, piperidine derivatives are often functionalized using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base (e.g., i-PrNEt) to form the methanone scaffold. A two-step approach may involve (1) activation of a carboxylic acid precursor and (2) nucleophilic substitution with 4-aminopiperidine. Reaction optimization (e.g., temperature, solvent) is critical to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm regioselectivity of substitution on the piperidine and phenyl rings.
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • HPLC : To assess purity (>95% is typical for research-grade material).
  • Melting Point Analysis : To compare with literature values (e.g., analogs in report melting points between 110–156°C).
    Cross-validation using multiple methods ensures accuracy .

Q. How should researchers ensure the compound’s stability during storage?

  • Methodological Answer :
  • Storage Conditions : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Incompatible Materials : Avoid strong acids/bases or oxidizing agents, as the trifluoromethyl group may degrade under harsh conditions.
  • Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products. Safety data for structurally related compounds emphasize these precautions .

Advanced Research Questions

Q. How can reaction regioselectivity be optimized during substitution on the piperidine ring?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to temporarily block the amine on the piperidine, ensuring selective coupling at the desired position.
  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)2) for cross-coupling reactions involving trifluoromethylphenyl groups.
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies are effective for identifying and quantifying impurities in this compound?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC-MS with reference standards (e.g., EP/ USP impurity standards) to detect by-products like unreacted precursors or dehalogenated derivatives.
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways.
  • Quantitative NMR (qNMR) : Compare peak integrals of impurities against a certified internal standard (e.g., maleic acid) .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, purity). For example, discrepancies in trifluoromethylphenyl reactivity may arise from trace metal contaminants.
  • Multi-Technique Validation : Combine solubility data from UV-Vis spectroscopy, nephelometry, and computational modeling (e.g., COSMO-RS).
  • Literature Benchmarking : Compare results with structurally analogous compounds (e.g., notes solubility trends for sulfonyl-piperidine derivatives in polar aprotic solvents) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Target-Based Assays : Use enzyme inhibition assays (e.g., fluorescence polarization) if the compound targets kinases or GPCRs.
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293).
  • Cytotoxicity Screening : Use MTT or resazurin assays in parallel to differentiate target-specific effects from general toxicity. Reference compounds with known activity (e.g., kinase inhibitors in ) serve as controls .

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